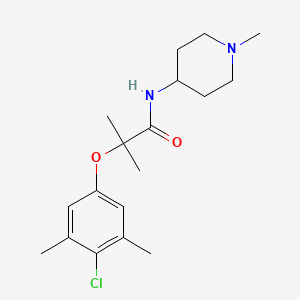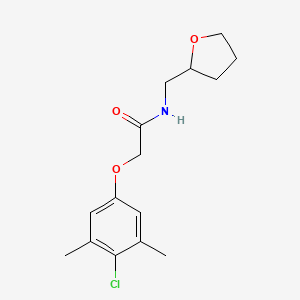![molecular formula C24H16N2 B4983499 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, also known as PBDQ, is a chemical compound that has gained attention for its potential use in scientific research. PBDQ is a heterocyclic aromatic compound that contains a quinoline ring system with a phenyl and pyridinyl group attached. This compound has shown promising results in various areas of research, including cancer treatment and neurodegenerative diseases.
作用机制
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline binds to the colchicine site on the microtubules and prevents their polymerization, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to have neuroprotective effects, as it can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's cytotoxic effects can also be a limitation, as it may cause damage to healthy cells if not used properly. Additionally, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action may lead to the development of drug resistance in cancer cells over time.
未来方向
There are several future directions for research on 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline involves the reaction of 3-chloro-2-nitropyridine with 2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. This reaction results in the formation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, which can be purified and isolated through various methods such as column chromatography and recrystallization.
科学研究应用
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been studied for its potential use in cancer treatment. Research has shown that 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
属性
IUPAC Name |
3-phenyl-1-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-18(9-3-1)23-15-21(19-10-6-14-25-16-19)24-20-11-5-4-7-17(20)12-13-22(24)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAWUUFZJMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)